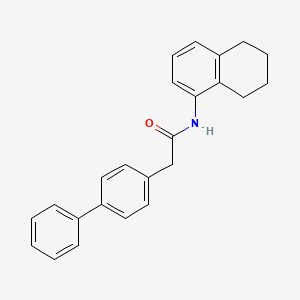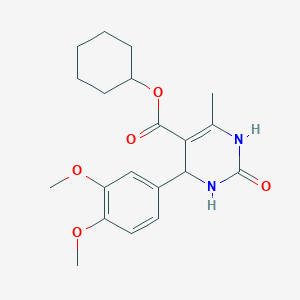
2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, also known as BNTA, is an organic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BNTA belongs to the class of compounds known as selective androgen receptor modulators (SARMs) and has been shown to have a high affinity for the androgen receptor (AR).
作用機序
2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide acts as a selective androgen receptor modulator (SARM) by binding to the androgen receptor (AR) with high affinity and selectivity. This results in the activation of the AR and subsequent gene expression, leading to anabolic effects on skeletal muscle and bone tissue.
Biochemical and Physiological Effects:
2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been shown to have anabolic effects on skeletal muscle and bone tissue, leading to increased muscle mass and bone density. Additionally, 2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been shown to have anti-cancer properties by inhibiting the growth of androgen-sensitive prostate cancer cells.
実験室実験の利点と制限
One of the advantages of using 2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide in lab experiments is its high affinity and selectivity for the androgen receptor, which allows for specific targeting of AR-mediated pathways. However, one of the limitations of using 2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of 2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide. One potential direction is the optimization of its pharmacokinetic properties to improve its solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide and its potential applications in the treatment of various diseases. Finally, the development of more potent and selective SARMs, including 2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, could lead to the development of new and improved therapies for muscle wasting, osteoporosis, and cancer cachexia.
合成法
The synthesis of 2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide involves the condensation of 4-biphenylcarboxylic acid with 5,6,7,8-tetrahydro-1-naphthalenol in the presence of thionyl chloride to form the corresponding acid chloride. This is then reacted with N,N-dimethylacetamide to yield 2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide in good yield and purity.
科学的研究の応用
2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases such as muscle wasting, osteoporosis, and cancer cachexia. 2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been shown to have anabolic effects on skeletal muscle and bone tissue, leading to increased muscle mass and bone density. Additionally, 2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been shown to have anti-cancer properties by inhibiting the growth of androgen-sensitive prostate cancer cells.
特性
IUPAC Name |
2-(4-phenylphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO/c26-24(25-23-12-6-10-21-9-4-5-11-22(21)23)17-18-13-15-20(16-14-18)19-7-2-1-3-8-19/h1-3,6-8,10,12-16H,4-5,9,11,17H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASGWBVPCABZRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5137380.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1-piperidinyl)ethanamine](/img/structure/B5137381.png)


![2-amino-4-[3-(4-chlorophenoxy)phenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5137395.png)
![2-bromo-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene](/img/structure/B5137401.png)
![4'-(1,3-benzodioxol-5-yl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5137409.png)
![N-1-adamantyl-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B5137414.png)
![1-[6-hydroxy-3,6-dimethyl-4-(3-nitrophenyl)-4,5,6,7-tetrahydro-3aH-indazol-5-yl]ethanone](/img/structure/B5137418.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-methylbenzyl)benzamide](/img/structure/B5137420.png)
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-5-[(methylthio)methyl]-2-furamide](/img/structure/B5137427.png)
![5-{5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5137432.png)
![1-{2-[3-(2,3-dimethylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-tetrazole](/img/structure/B5137444.png)